molecular formula C7H16N3O5+ B1264643 1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)

1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)

Cat. No.: B1264643
M. Wt: 222.22 g/mol
InChI Key: LXQDZCCPYLOHOJ-UYSNGIAKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-guanidiniumyl-1-deoxy-scyllo-inositol(1+) is conjugate acid of 1-guanidino-1-deoxy-scyllo-inositol arising from protonation of the guanidino groups;  major species at pH 7.3. It is a conjugate acid of a 1-guanidino-1-deoxy-scyllo-inositol.

Scientific Research Applications

Alzheimer's Disease Research

1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+) and its derivatives, primarily scyllo-inositol, have been researched extensively for their potential in Alzheimer's disease (AD) therapy. Studies have shown that scyllo-inositol can inhibit the formation of amyloid beta (Aβ) fibers, a hallmark of AD, suggesting its role in preventing or slowing down the progression of the disease (Sun et al., 2008). Moreover, novel PET radiotracers based on fluorinated derivatives of scyllo-inositol have been synthesized for potential use in imaging of breast cancer, highlighting its diagnostic applications beyond neurodegenerative diseases (Vasdev et al., 2009).

Biotechnological Production and Biosynthesis

Research has also focused on the biotechnological production of scyllo-inositol due to its potential therapeutic applications. A bacterial cell factory using Bacillus subtilis has been developed to convert glucose into scyllo-inositol efficiently, providing a cost-effective production method (Michon et al., 2020). Additionally, permeabilized Escherichia coli cells containing specific enzymes have been used to facilitate the synthesis of scyllo-inositol from myo-inositol, showing promise for large-scale industrial production (Li et al., 2020).

Molecular Transporters and Drug Delivery

Innovative research has led to the development of novel classes of synthetic molecular transporters using inositol scaffolds. These transporters, containing guanidine and inositol units, show potential in drug delivery systems due to their membrane translocating abilities, opening new pathways for medical applications (Maiti et al., 2007).

Therapeutic Applications and Drug Development

Beyond Alzheimer's disease, scyllo-inositol and its derivatives have broader potential in pharmaceutical applications. The biosynthesis and enzymatic production of quercitols and myo-inositol stereoisomers have been explored, with scyllo-quercitol and vibo-quercitol synthesized from 2-deoxy-scyllo-inosose, suggesting their use as intermediates for pharmaceuticals (Itoh, 2018).

Properties

Molecular Formula

C7H16N3O5+

Molecular Weight

222.22 g/mol

IUPAC Name

diaminomethylidene-[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]azanium

InChI

InChI=1S/C7H15N3O5/c8-7(9)10-1-2(11)4(13)6(15)5(14)3(1)12/h1-6,11-15H,(H4,8,9,10)/p+1/t1?,2-,3+,4+,5-,6?

InChI Key

LXQDZCCPYLOHOJ-UYSNGIAKSA-O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1[NH+]=C(N)N)O)O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)[NH+]=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)
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1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)
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1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)
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1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)
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1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)
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1-Guanidiniumyl-1-deoxy-scyllo-inositol(1+)

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